

# Spectroscopic Profiling of C.I.[1] Disperse Red 129: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

Compound Name: Disperse red 129

CAS No.: 12236-23-6

Cat. No.: B1172499

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## Executive Summary & Chemical Identity

C.I. **Disperse Red 129** (CAS: 12236-23-6) is a donor-acceptor azo dye characterized by a "push-pull" electronic structure.[1] It is synthesized via the diazotization of 2-bromo-6-methyl-4-nitroaniline followed by coupling with N,N-bis(2-hydroxyethyl)-m-toluidine.[1]

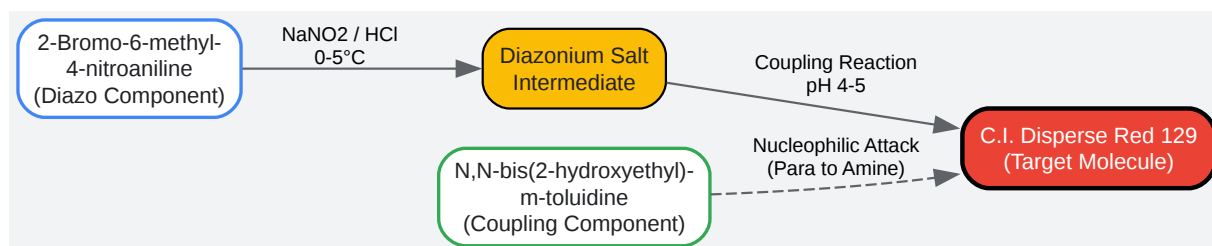
While primarily used in the textile industry for polyester dyeing, its structural analogs (e.g., Disperse Red 1) are frequently utilized in drug delivery research as hydrophobic probes and in nonlinear optics (NLO).[1] For drug development professionals, this compound serves as a critical model for assessing the metabolic stability of azo-linkages (azoreductase activity) and as a reference standard for potential genotoxic impurities (aromatic amines).[1]

## Chemical Specifications

Property	Detail
IUPAC Name	2,2'-[[4-[(2-bromo-6-methyl-4-nitrophenyl)azo]-3-methylphenyl]imino]bis-ethanol
CAS Number	12236-23-6
Molecular Formula	
Molecular Weight	451.31 g/mol
Chromophore	Nitro-Azo-Aniline (Donor-Acceptor System)
Solubility	Soluble in Acetone, DMF, DMSO; Insoluble in Water

## Structural Synthesis & Logic

The synthesis involves a standard diazo coupling reaction.[1] Understanding this pathway is essential for interpreting the fragmentation patterns in Mass Spectrometry and the splitting patterns in NMR.[1]



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Figure 1: Synthetic pathway showing the formation of the azo linkage between the electron-deficient diazo component and the electron-rich coupler.[1]

## UV-Vis Spectroscopy

The UV-Vis spectrum of **Disperse Red 129** is dominated by a strong Charge Transfer (CT) band involving the

transition of the azo group, enhanced by the electron-withdrawing nitro group and the electron-donating amine.[1]

## Spectral Characteristics

Parameter	Value (Approx.)	Mechanistic Explanation
(Acetone)	515 ± 5 nm	Bathochromic shift caused by the ortho-bromo and ortho-methyl groups on the diazo ring, which stabilize the LUMO. [1]
(Molar Absorptivity)	~35,000	High probability of the transition in the conjugated system.[1]
Solvatochromism	Positive	shifts red in polar aprotic solvents (e.g., DMSO) due to stabilization of the excited CT state.[1]

## Experimental Protocol: Determination of

- Stock Solution: Dissolve 10 mg of **Disperse Red 129** in 50 mL of HPLC-grade Acetone.
- Dilution: Prepare a working standard of 10 M by diluting the stock 1:40 with Acetone.
- Measurement: Scan from 300 nm to 700 nm using a quartz cuvette (1 cm path length).
- Validation: Ensure the absorbance at is between 0.3 and 0.8 AU to verify linearity (Beer-Lambert Law).

## Vibrational Spectroscopy (FTIR)

Infrared spectroscopy is used to confirm the presence of key functional groups.[1] The ortho-substituents (Br, CH<sub>3</sub>) on the diazo ring may cause slight shifts in the nitro bands due to steric

twisting.[1]

Functional Group	Wavenumber ( )	Assignment
O-H Stretch	3200 - 3450	Broad band; intermolecular H-bonding of the hydroxyethyl chains.[1]
C-H Stretch (Aliphatic)	2850 - 2960	Methyl ( ) and Methylene ( ) stretches.[1]
Asymmetric	1500 - 1530	Strong intensity; characteristic of aromatic nitro groups.[1]
Azo Stretch	1400 - 1450	Often weak in IR; overlaps with aromatic ring vibrations.[1]
Symmetric	1330 - 1350	Strong intensity.[1]
C-O Stretch	1050 - 1080	Primary alcohol C-O stretch from hydroxyethyl groups.[1]
C-Br Stretch	600 - 700	Fingerprint region; indicates halogenation.[1]

## Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof.[1] The following data is predicted for **Disperse Red 129** in DMSO-

, based on the substituent effects of the 2-bromo-6-methyl-4-nitro and m-toluidine moieties.

## H NMR Assignment (400 MHz, DMSO- )

Position	(ppm)	Multiplicity	Integration	Assignment Logic
Diazo Ar-H	8.30 - 8.40	Singlet (x2)	2H	Protons at pos. 3 & 5 of the diazo ring are meta to each other and flanked by electron-withdrawing groups ( , Br).[1] They may appear as two close doublets ( ) or overlapping singlets.[1]
Coupler Ar-H (6')	7.60	Doublet ( )	1H	Ortho to the azo group; deshielded by the azo cone.[1]
Coupler Ar-H (5')	6.80	Doublet ( )	1H	Ortho to the amine nitrogen; shielded by electron donation.[1]
Coupler Ar-H (2')	6.70	Singlet	1H	Between the amine and the methyl group; shielded.[1]
OH Groups	4.80	Broad Singlet	2H	Hydroxyl protons (exchangeable with ).[1]

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	3.60	Triplet	4H	Methylene protons adjacent to Nitrogen.[1]
	3.50	Triplet	4H	Methylene protons adjacent to Oxygen.[1]
Diazo	2.65	Singlet	3H	Deshielded slightly by the aromatic ring and ortho-azo position.[1]
Coupler	2.45	Singlet	3H	Attached to the electron-rich coupler ring.[1]

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## Mass Spectrometry (MS)

Mass spectrometry is critical for impurity profiling, particularly for detecting unreacted 2-bromo-6-methyl-4-nitroaniline, which is a potential mutagen.[1]

## ESI-MS Parameters[1]

- Ionization Mode: Positive (

)

- Molecular Ion (

):

- m/z 451.1 (

isotope)[1]

- m/z 453.1 (

isotope)[1]

- Isotopic Pattern: A characteristic 1:1 doublet separated by 2 mass units confirms the presence of a single Bromine atom.[1]

## Fragmentation Pathway[1]

- Loss of Hydroxyethyl:

Loss of

.[1]

- Cleavage of Azo Bond: High collision energy can cleave the bond, generating the 2-bromo-6-methyl-4-nitroaniline fragment (m/z ~231/233).[1]

## Toxicology & Metabolic Stability (Drug Development Context)

For researchers in drug discovery, **Disperse Red 129** serves as a model for reductive cleavage.[1]

- Mechanism: Azoreductase enzymes (hepatic and intestinal) cleave the azo bond ( ).[1]
- Metabolites:
  - 2-Bromo-6-methyl-4-nitroaniline (Potential Mutagen/Carcinogen).[1]
  - N,N-bis(2-hydroxyethyl)-m-toluidine.
- Safety Protocol: When using this dye as a probe in biological systems, assume metabolic breakdown into these primary amines. All handling should follow Class 3 Carcinogen protocols until specific Ames test data clears the specific lot.[1]

## References

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